REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][CH:20]=1)[CH2:7][C:8]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1)=[O:9].C(O)(C)C.C(O)(=O)C>C1COCC1>[Br:3][C:4]1[CH:5]=[C:6]([CH2:7][CH:8]([OH:9])[CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=2)[CH:18]=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
bis(3-bromobenzyl)ketone
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CC(=O)CC2=CC(=CC=C2)Br)C=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for a further 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was subsequently removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for a further 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
After addition of 300 ml of saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with 100 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases were washed once with 500 ml of saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
giving 34.9 g (94 mmol)
|
Type
|
CUSTOM
|
Details
|
were reacted further without purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(CC1=CC(=CC=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |